9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl benzoate is a synthetic glucocorticoid compound derived from the steroid structure. It is primarily classified as a corticosteroid, which is a class of steroid hormones that are produced in the adrenal cortex and are involved in a variety of physiological processes including metabolism, immune response, and inflammation. This compound is recognized for its anti-inflammatory and immunosuppressive properties, making it useful in various medical applications.
The compound is synthesized through chemical processes that modify natural steroid precursors. It is often used in pharmaceutical formulations for treating conditions such as allergies, skin diseases, and other inflammatory disorders. The molecular formula for 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl benzoate is with a molecular weight of approximately 448.52 g/mol.
This compound falls under the category of glucocorticoids and is related to other corticosteroids like betamethasone and dexamethasone. It is also categorized as an anti-inflammatory agent due to its potent effects on reducing inflammation and modulating immune responses.
The synthesis of 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl benzoate typically involves several steps of organic synthesis that include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress and purity of the reactions.
The molecular structure of 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl benzoate can be represented using various chemical notations:
CCC(=O)OCC(=O)[C@@]1(O)[C@@H](C)C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]3(F)[C@@H](O)C[C@]12C
The structural data indicates a complex steroid framework with multiple functional groups that contribute to its biological activity. The presence of fluorine enhances its potency as a glucocorticoid.
9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl benzoate undergoes various chemical reactions typical for steroid compounds:
These reactions are often facilitated by catalysts or specific reagents that promote selectivity for desired functional groups without affecting the integrity of the steroid core.
The mechanism by which 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl benzoate exerts its effects involves:
Research indicates that glucocorticoids like this compound can effectively modulate immune responses and reduce inflammation in various tissues.
The physical properties of 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl benzoate include:
Key chemical properties include:
Relevant data on solubility and stability are crucial for formulation development in pharmaceutical applications.
9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl benzoate has several scientific applications:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3